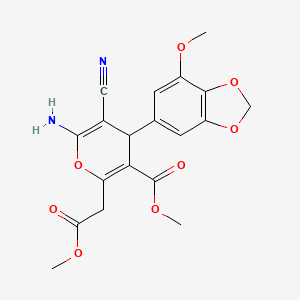![molecular formula C31H28N4O2 B11464880 5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-(3-methylbenzyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B11464880.png)
5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-(3-methylbenzyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-1-[(3-METHYLPHENYL)METHYL]-2-PHENYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its intricate structure, which includes an indole moiety, a pyrazolopyridine core, and various substituents that contribute to its unique chemical properties
Preparation Methods
The synthesis of 5-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-1-[(3-METHYLPHENYL)METHYL]-2-PHENYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Pyrazolopyridine Core: The pyrazolopyridine core can be constructed through a multicomponent reaction involving a pyridine derivative, a hydrazine derivative, and an appropriate aldehyde or ketone.
Coupling Reactions: The final step involves coupling the indole moiety with the pyrazolopyridine core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
5-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-1-[(3-METHYLPHENYL)METHYL]-2-PHENYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or pyrazolopyridine core are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-1-[(3-METHYLPHENYL)METHYL]-2-PHENYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 5-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-1-[(3-METHYLPHENYL)METHYL]-2-PHENYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 5-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-1-[(3-METHYLPHENYL)METHYL]-2-PHENYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE include other indole derivatives and pyrazolopyridine compounds. These compounds share structural similarities but differ in their substituents and overall chemical properties. Some examples include:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also contains an indole moiety and is studied for its biological activities.
1H-Indole-3-carbaldehyde Derivatives: These derivatives are used in multicomponent reactions to synthesize biologically active molecules.
The uniqueness of 5-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-1-[(3-METHYLPHENYL)METHYL]-2-PHENYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C31H28N4O2 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-[(3-methylphenyl)methyl]-2-phenylpyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C31H28N4O2/c1-21-9-8-10-23(17-21)20-34-28-18-29(36)33(16-15-24-19-32-27-14-7-6-13-26(24)27)22(2)30(28)31(37)35(34)25-11-4-3-5-12-25/h3-14,17-19,32H,15-16,20H2,1-2H3 |
InChI Key |
FUQPUNMXZOQPSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC(=O)N(C(=C3C(=O)N2C4=CC=CC=C4)C)CCC5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-bis(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11464800.png)
![6-butyl-8-(3-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11464814.png)
![N-(4-fluorophenyl)-6-hydroxy-3-methyl-4-(pyridin-3-yl)-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11464816.png)
![Ethyl 4-(3-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11464818.png)
![ethyl 6-(4-methylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11464826.png)
![N-Benzyl-10-thia-3,5,6,8-tetraazatetracyclo[7.6.0.0(2,6).0(11,15)]pentadeca-1(9),2,4,7,11(15)-pentaen-7-amine](/img/structure/B11464832.png)
![Ethyl 4-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11464834.png)

![5-(2-methoxyethyl)-3-(4-methoxyphenyl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11464854.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11464864.png)
![ethyl 6-(2,6-difluorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11464867.png)

![ethyl [(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]carbamodithioate](/img/structure/B11464874.png)
![3-(2,3-Difluorophenyl)-6-[2-(thiophen-2-yl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11464887.png)
